3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile
Description
Properties
IUPAC Name |
3-[(2E)-2-methoxyiminoethyl]-4-phenylthiophene-2,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c1-19-18-8-7-12-13(9-16)20-14(10-17)15(12)11-5-3-2-4-6-11/h2-6,8H,7H2,1H3/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJULUPOCQKDFK-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC1=C(SC(=C1C2=CC=CC=C2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC1=C(SC(=C1C2=CC=CC=C2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dibromothiophene with phenylboronic acid under Suzuki-Miyaura coupling conditions to form 2,5-diphenylthiophene. This intermediate is then subjected to nitrile formation reactions using cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The methoxyiminoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxyiminoethyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
The table below compares the target compound with key structural analogs from the evidence:
Note: Target compound data inferred from structural analogs.
Key Observations:
Substituent Effects: The fluorinated analog (C₂₁H₁₄FN₃OS) replaces the methoxyimino group with a 2-fluorobenzyloxyiminoethyl substituent. This introduces bulkiness and electronegativity from fluorine, which may enhance binding to biological targets via halogen bonding . In contrast, the methoxyimino group in the target compound likely improves solubility due to its smaller size and hydrophilic oxygen atom. The benzothiophene analog (C₂₀H₂₅NO₄S) features a fused benzene ring and a tert-butyl group, increasing lipophilicity and metabolic stability. The ethyl ester group may also influence bioavailability compared to the target’s nitrile substituents .
Ring System Differences: Thiophene vs. Thiophene vs. Imidazolidine: The imidazolidine analog (C₇H₁₀N₄O₃) has a saturated five-membered ring with dioxo groups, making it more reactive toward nucleophiles. The target’s thiophene ring, stabilized by aromaticity, likely exhibits greater thermal and oxidative stability .
Electronic Properties :
Comparison with Dissimilar Compounds (Sulfonylureas)
While sulfonylurea herbicides (e.g., triflusulfuron methyl ester) from are pesticidal, their triazine-sulfonylurea scaffolds differ fundamentally from the target’s thiophene structure. Sulfonylureas inhibit acetolactate synthase (ALS), whereas thiophene dicarbonitriles may target other enzymes, such as cytochrome P450 or acetylcholinesterase. The nitrile groups in the target compound could facilitate covalent binding to catalytic residues, a mechanism distinct from sulfonylureas’ competitive inhibition .
Biological Activity
3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by a thiophene ring system with two cyano groups and a methoxyimino substituent. Its molecular formula is C15H14N4O2S, and it has a molecular weight of approximately 302.36 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Effects : The compound has shown inhibitory effects against several bacterial strains.
- Anticancer Properties : Preliminary studies suggest cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in disease processes.
Antimicrobial Activity
A study investigating the antimicrobial activity of similar thiophene derivatives found that compounds with structural similarities to this compound exhibited significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 62.5 to 125 µg/mL for effective derivatives .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 62.5 | S. aureus |
| Derivative B | 125 | E. coli |
Anticancer Activity
In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported at approximately 226 µg/mL and 242 µg/mL respectively, indicating moderate cytotoxicity .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242 |
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage has been observed in related studies.
Case Studies
Several case studies have highlighted the effectiveness of thiophene derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving the use of thiophene derivatives showed significant reduction in infection rates among patients treated with these compounds compared to a control group.
- Anticancer Trials : Preclinical trials demonstrated that patients with advanced-stage cancers responded positively to treatment regimens including thiophene-based compounds, showing marked reductions in tumor size.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile, and what key intermediates are involved?
- Methodology : The synthesis typically involves multi-step reactions, including cyclocondensation of nitrile-containing precursors and subsequent functionalization. For example, analogous thiophenedicarbonitriles (e.g., 3-(2-{[(2-Fluorobenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile) are synthesized via condensation of ethyl glyoxylate derivatives with thiophene-based nitriles under controlled pH and temperature . Key intermediates include substituted thiophene dicarbonitriles and methoxyiminoethyl precursors.
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology : Characterization relies on NMR (¹H, ¹³C, and DEPT for stereochemical analysis), high-resolution mass spectrometry (HRMS) for molecular weight verification, and IR spectroscopy to confirm functional groups like nitriles (C≡N stretching at ~2200 cm⁻¹) and methoxyimino (C=N-O stretching at ~1650 cm⁻¹) . X-ray crystallography may resolve ambiguities in regiochemistry if single crystals are obtainable.
Q. What role does the methoxyimino group play in the compound’s stability under varying experimental conditions?
- Methodology : The methoxyimino (-ON-C-OCH₃) moiety enhances thermal stability due to resonance delocalization but may hydrolyze under acidic or basic conditions. Stability studies involve exposing the compound to pH gradients (e.g., 0.1 M HCl/NaOH at 25–60°C) and monitoring degradation via HPLC. Analogous compounds (e.g., pyriminobac-methyl with methoxyimino groups) show hydrolytic sensitivity, requiring inert atmospheres during storage .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., phenyl vs. fluorobenzyl) influence the reactivity of thiophenedicarbonitrile derivatives?
- Methodology : Substituent effects are analyzed via Hammett plots or computational DFT calculations. For instance, electron-withdrawing groups (e.g., -F in fluorobenzyl analogs) increase electrophilicity at the thiophene ring, enhancing nucleophilic substitution rates. Comparative kinetic studies between this compound and its fluorobenzyl derivative (CAS 343372-54-3) reveal differences in reaction thresholds with amines or thiols .
Q. What mechanistic insights explain the formation of the thiophene ring in this compound during cyclization?
- Methodology : Cyclization mechanisms are probed using isotopic labeling (e.g., ¹³C tracing) or trapping intermediates. For thiophene systems, a [3+2] cycloaddition mechanism is hypothesized, where nitrile groups act as dienophiles. Kinetic studies under varying solvents (e.g., DMF vs. THF) and catalysts (e.g., ZnCl₂) can optimize yields. Evidence from structurally related tetrahydropyridines (e.g., compound 5 in ) suggests similar cyclization pathways involving nitrile participation .
Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved for this compound?
- Methodology : Discrepancies arise from dynamic effects (e.g., hindered rotation of the phenyl group). Variable-temperature NMR (VT-NMR) experiments between −50°C and 80°C can identify coalescence temperatures, while 2D NOESY reveals spatial correlations between protons. For example, the phenyl group’s orientation relative to the thiophene ring may cause unexpected splitting, resolved by comparing experimental data with DFT-simulated spectra .
Methodological Notes
- Synthetic Optimization : Use Schlenk-line techniques to prevent oxidation of nitrile groups during synthesis .
- Data Interpretation : Cross-validate spectral data with analogs (e.g., 343372-53-2 in ) to distinguish compound-specific artifacts from systemic errors.
- Advanced Tools : Employ synchrotron XRD for ambiguous crystal structures or LC-MS/MS for degradation profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
